molecular formula C12H10BrNO3 B3124464 Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 318292-53-4

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3124464
CAS No.: 318292-53-4
M. Wt: 296.12 g/mol
InChI Key: DNHQIPJJLMYTKS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate (CAS: 100123-25-9) is a halogenated indole derivative with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.13 g/mol . Its structure features a bromine atom at position 4, a formyl group at position 3, and an ethyl ester at position 2 of the indole core. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive functional groups (bromo, formyl, and ester), which enable further derivatization.

Key spectral data for related compounds (e.g., IR absorption at ~1675 cm⁻¹ for ester C=O stretching and ~3300 cm⁻¹ for NH stretching) suggest similar properties for the target molecule .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-7(6-15)10-8(13)4-3-5-9(10)14-11/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHQIPJJLMYTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC=C2Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl indole-2-carboxylate. One common method includes the use of phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to introduce the formyl group at the 3-position of the indole ring . The bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ethyl 4-bromo-3-carboxyl-1H-indole-2-carboxylate.

    Reduction: Ethyl 4-bromo-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound with a molecular weight of 296.12 g/mol, characterized by a bromine atom, a formyl group, and an ethyl ester functional group attached to an indole ring system. It is valuable in medicinal chemistry and organic synthesis because of its structural features and reactivity. This compound serves as an intermediate in synthesizing organic molecules and heterocycles.

Scientific Research Applications

  • Drug Discovery Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate can be used as a scaffold for developing new pharmaceuticals. Studies on its interactions with biological targets are crucial for understanding its potential therapeutic uses. The compound's ability to form covalent bonds with proteins suggests it could act as an inhibitor or modulator of enzyme activity. Further research into its binding affinities and mechanisms of action will enhance its profile as a candidate for drug development.
  • Organic Synthesis This compound is used in creating complex organic compounds with specific architectures. The combination of bromine and formyl groups allows for versatile modifications, making it a valuable compound in synthetic chemistry. In industrial settings, the processes involving this compound may be optimized for yield and purity, utilizing continuous flow reactors and automated synthesis platforms.

Comparison with Structurally Similar Compounds

Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate has structural similarities with other compounds, each exhibiting distinct properties:

Compound NameStructural FeaturesUniqueness
Ethyl 3-formyl-1H-indole-2-carboxylateFormyl at the 3rd position, ester at the 2ndDifferent reactivity due to the position of functional groups
4-Bromo-1H-indole-3-carboxaldehydeLacks ester group, similar bromine/formyl patternAbsence of ester affects solubility and reactivity
Ethyl 1H-indole-3-carboxylateLacks bromine/formyl groupsOnly contains ester group at the 3rd position
Methyl 4-bromo-1H-indole-7-carboxylic acidSimilar bromine substitution but different functional groupsVariation in carboxylic acid vs ester functionality

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The indole ring system is known to bind with high affinity to multiple receptors, which can modulate various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate (CAS: 318292-53-4)
  • Structural Difference : Bromine at position 6 instead of 3.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. For example, the 4-bromo derivative may exhibit distinct reactivity in electrophilic substitution due to proximity to the formyl group. Both isomers share identical molecular weight (296.13 g/mol ) and formula .

Ester Variants

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate (CAS: 1079252-75-7)
  • Structural Difference : Methyl ester (vs. ethyl) at position 2.
  • However, ethyl esters often provide better crystallinity due to increased hydrophobicity .

Substituent Variations

Ethyl 4-bromo-5-methoxyindole-2-carboxylate
  • Structural Difference : Methoxy group at position 5 (vs. formyl at position 3).
  • Impact :
    • Electronic Effects : The electron-donating methoxy group decreases electrophilicity at the indole core compared to the electron-withdrawing formyl group.
    • Physical Properties : Melting point (170–171°C) is comparable to the target compound, suggesting similar crystalline packing .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
  • Structural Difference : Fluorine at position 5, benzoylphenyl amide at position 2 (vs. ethyl ester).
  • Impact :
    • Reactivity : The amide group enables hydrogen bonding, enhancing solubility in aprotic solvents.
    • Spectral Data : $^{1}\text{H}$-NMR signals for NHCO (δ 12.33 ppm) and aromatic protons (δ 7.0–8.0 ppm) highlight distinct electronic environments compared to ester derivatives .
Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) $^{1}\text{H}$-NMR (δ ppm) $^{13}\text{C}$-NMR (δ ppm)
This compound ~1675 (C=O), ~3300 (NH) Not reported Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 1666 (C=O), 3298 (NH) 12.33 (NHCO), 7.0–8.0 (aromatic) 157.62 (C=O), 190.5 (benzoyl C=O)
Ethyl 4-bromo-5-methoxyindole-2-carboxylate 1675 (C=O), 3300 (NH) Not reported Not reported

Key Insights and Research Implications

  • Reactivity : The formyl group at position 3 in the target compound facilitates nucleophilic additions (e.g., hydrazine condensations), while the bromine at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Potential: While direct bioactivity data for the target compound are lacking, structurally related indole derivatives (e.g., triazole-containing analogs) show promise in therapeutic applications, such as antioxidant or antifungal activity .

Biological Activity

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Bromine Atom : Enhances binding affinity through halogen bonding.
  • Formyl Group : Capable of forming covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
  • Ethyl Ester Group : Contributes to the compound's solubility and reactivity.

The molecular formula is C12H10BrNO3C_{12}H_{10}BrNO_3 with a molecular weight of 296.12 g/mol. Its structural features allow for significant chemical reactivity, making it a subject of interest in drug discovery and organic synthesis .

Interaction with Biological Macromolecules

The biological activity of this compound is primarily linked to its ability to interact with proteins and enzymes. Key mechanisms include:

  • Covalent Bond Formation : The formyl group can react with nucleophilic residues in proteins, leading to enzyme inhibition.
  • Halogen Bonding : The bromine atom can enhance the compound's binding affinity to specific molecular targets, improving its therapeutic potential .

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to strong activity .
  • Antifungal Activity : Similar compounds have demonstrated antifungal effects against strains such as Candida albicans and Fusarium oxysporum .

Study on HIV Integrase Inhibition

A notable study explored the potential of indole derivatives as inhibitors of HIV integrase. The findings suggest that the indole core and carboxylic functionalities play crucial roles in chelating metal ions within the active site of integrase, significantly enhancing inhibitory effects. While this study did not directly involve this compound, it highlights the therapeutic promise of indole derivatives in antiviral drug development .

Cytotoxicity Against Cancer Cells

Another research effort investigated the cytotoxic effects of indole derivatives on human cancer cell lines. Compounds similar to this compound exhibited varying degrees of cytotoxicity against cell lines such as HT-29 (colon cancer) and A549 (lung cancer). These findings suggest that structural modifications can enhance anticancer activity .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerateModerateHalogen bonding; formyl group reactivity
Indole-2-carboxylic acid derivativeStrongHighEffective against HIV integrase
Methyl 4-bromo-1H-indole-7-carboxylic acidModerateLowLacks formyl group

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate, and what critical reaction conditions optimize yield?

  • Synthetic Routes : The compound is typically synthesized via multi-step protocols involving bromination, formylation, and esterification. For example, bromination at the 4-position of the indole core can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position .
  • Optimization : Key factors include solvent choice (e.g., DMF for formylation), temperature control (0–5°C for bromination to prevent over-substitution), and catalysts (e.g., POCl₃ for Vilsmeier reactions). Yields >70% are reported when intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

  • NMR Spectroscopy : 1^1H NMR confirms the presence of the formyl proton (δ 9.8–10.2 ppm) and ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂). 13^{13}C NMR identifies the carbonyl carbons (C=O at ~165 ppm) and bromine-induced deshielding at C4 .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 297.13 (C₁₂H₁₀BrNO₃), with fragmentation patterns confirming bromine and formyl groups .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL) resolve ambiguities in the molecular structure of this compound, especially regarding substituent positioning?

  • Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles, resolving ambiguities such as the planarity of the indole ring and the spatial orientation of the bromine and formyl groups. For example, the Br–C bond length (~1.90 Å) and C=O bond (~1.21 Å) confirm electronic effects .
  • Applications : SC-XRD data can differentiate between positional isomers (e.g., 4-bromo vs. 5-bromo substitution) by analyzing intermolecular interactions like hydrogen bonding (e.g., C=O⋯H–N indole motifs) .

Q. What role do the bromine and formyl groups play in the reactivity of this compound in cross-coupling reactions, and how do reaction conditions influence selectivity?

  • Bromine : The C4-Br substituent facilitates Suzuki-Miyaura cross-coupling with boronic acids (Pd catalysis), enabling aryl/heteroaryl diversification. Selectivity depends on ligand choice (e.g., XPhos suppresses homo-coupling) and base (K₂CO₃ vs. Cs₂CO₃) .
  • Formyl Group : The 3-formyl moiety participates in condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents). Solvent polarity (e.g., THF vs. DCM) and temperature (room temp vs. reflux) control regioselectivity .

Q. How can conceptual DFT parameters (e.g., electronegativity, hardness) predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Global hardness (η) and electrophilicity index (ω) quantify reactivity. For example, η ≈ 5.2 eV (calculated via Δ(E_LUMO – E_HOMO)/2) suggests moderate softness, favoring SNAr (nucleophilic aromatic substitution) at the brominated position .
  • Local Reactivity : Fukui function analysis identifies the formyl carbon as an electrophilic hotspot (f⁻ ≈ 0.15), directing nucleophilic attacks (e.g., cyanide addition) .

Q. What experimental strategies address contradictions in reported biological activity data for this compound, such as varying IC₅₀ values across studies?

  • Standardization : Use consistent assay conditions (e.g., ATP concentration in kinase inhibition assays) and validate purity via HPLC (>95%). Discrepancies in IC₅₀ (e.g., 2 μM vs. 10 μM) may arise from impurities or solvent effects (DMSO tolerance in cell-based assays) .
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) and assess off-target effects via counter-screening .

Q. In structure-activity relationship (SAR) studies, how does modifying the bromine or formyl groups affect the compound's interaction with biological targets like kinase enzymes?

  • Bromine Replacement : Replacing Br with Cl or CF₃ alters steric bulk and electron-withdrawing effects, impacting binding to kinase ATP pockets (e.g., Br’s halogen bonding vs. CF₃’s hydrophobicity) .
  • Formyl Modifications : Converting the formyl group to a methyl ester reduces electrophilicity, diminishing covalent binding to cysteine residues (e.g., in Bruton’s tyrosine kinase inhibitors) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectroscopic (NMR, MS) and crystallographic data to resolve structural ambiguities .
  • Reaction Optimization : Use design of experiments (DoE) to map the impact of temperature, solvent, and catalyst on yield .
  • Computational Modeling : Pair DFT with molecular docking (e.g., AutoDock) to predict binding modes and guide SAR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate

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